molecular formula C13H25NO B12280079 2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol

2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol

Cat. No.: B12280079
M. Wt: 211.34 g/mol
InChI Key: GGASHPDUNHTKNF-UHFFFAOYSA-N
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Description

2-({Bicyclo[221]heptan-2-yl}amino)-4-methylpentan-1-ol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Structure: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated derivative of the bicyclic compound.

    Attachment of the Methylpentanol Side Chain: The final step involves the attachment of the 4-methylpentan-1-ol side chain through a series of reactions, such as alkylation or reductive amination.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:

    Catalytic Reactions: Utilizing catalysts to increase reaction efficiency and yield.

    Continuous Flow Processes: Implementing continuous flow reactors to enhance scalability and reproducibility.

    Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various functionalized derivatives.

Scientific Research Applications

2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, modulating their activity.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.

    Signal Transduction: Affecting intracellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-ol: A related compound with a similar bicyclic structure but lacking the amino and methylpentanol groups.

    Bicyclo[2.2.1]heptane: The parent hydrocarbon structure without any functional groups.

    2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid: A compound with a similar bicyclic core but different functional groups.

Uniqueness

2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol is unique due to its specific combination of functional groups and bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]heptanylamino)-4-methylpentan-1-ol

InChI

InChI=1S/C13H25NO/c1-9(2)5-12(8-15)14-13-7-10-3-4-11(13)6-10/h9-15H,3-8H2,1-2H3

InChI Key

GGASHPDUNHTKNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NC1CC2CCC1C2

Origin of Product

United States

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